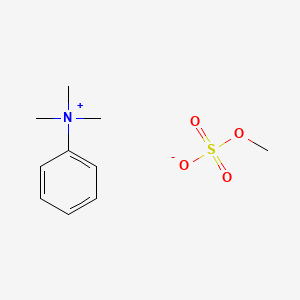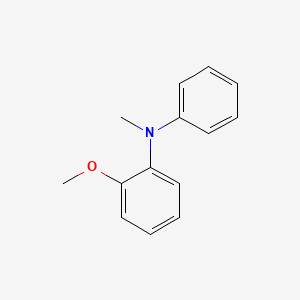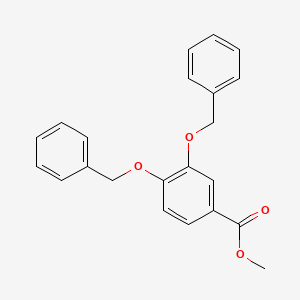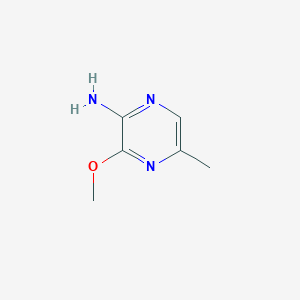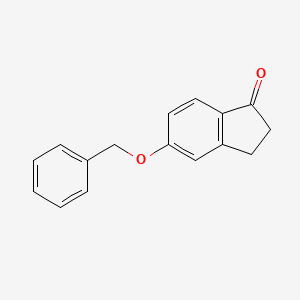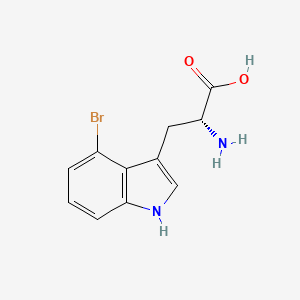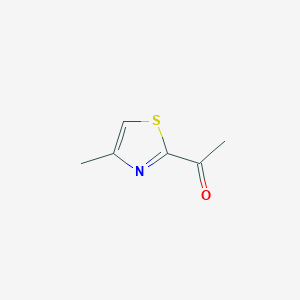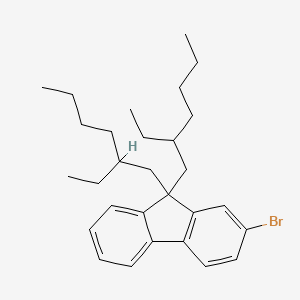
2-Bromo-9,9-bis(2-etilhexil)fluoreno
Descripción general
Descripción
“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is a chemical compound with the molecular formula C29H41Br . It is used as an end-capping agent for poly (9,9-dialkylfluorene-2,7-diyl) derivatives in the preparation of spirobifluorene ligands and in the synthesis of altitudinal molecular motors .
Molecular Structure Analysis
The molecular structure of “2-Bromo-9,9-bis(2-ethylhexyl)fluorene” consists of a fluorene core with two bromine atoms attached to the 9th carbon atom and two 2-ethylhexyl groups attached to the 9th carbon atom .Physical And Chemical Properties Analysis
“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is a liquid at 20 degrees Celsius . It has a molecular weight of 469.55 . The compound has a specific gravity of 1.09 and a refractive index of 1.55 .Aplicaciones Científicas De Investigación
Semiconductores Orgánicos
“2-Bromo-9,9-bis(2-etilhexil)fluoreno” se utiliza como bloque de construcción para semiconductores orgánicos . Los semiconductores orgánicos son un tipo de semiconductor cuyas propiedades se pueden alterar para adaptarse a diversas aplicaciones, como los diodos orgánicos emisores de luz (OLED), la fotovoltaica orgánica (OPV) y los transistores de efecto de campo orgánico (OFET).
Catalizador de Cicloadición [2+2]
Este compuesto se ha utilizado en la reacción de cicloadición intermolecular [2+2] . Este tipo de reacción es un proceso fundamental en química orgánica, donde dos alquenos se combinan para formar un ciclobutano.
Fluorenos y Fluorenonas
También se utiliza en la síntesis de fluorenos y fluorenonas . Estos compuestos tienen una amplia gama de aplicaciones en el campo de la electrónica orgánica debido a sus excelentes propiedades de transporte de carga.
Poli(arileno etinilenos)
“this compound” se utiliza en la síntesis de poli(arileno etinilenos) conjugados basados en fluoreno . Estos polímeros se han comercializado en sensores químicos y biológicos .
Dispositivos Optoelectrónicos
El compuesto se utiliza en la producción de dispositivos optoelectrónicos . Estos dispositivos, que incluyen diodos emisores de luz (LED) y células solares, funcionan en base a las propiedades ópticas y eléctricas de los materiales utilizados en su construcción.
Dispositivos Electrocrómicos
También se utiliza en la producción de dispositivos electrocrómicos . Estos dispositivos cambian de color cuando se aplica un campo eléctrico y tienen aplicaciones en ventanas inteligentes, pantallas y espejos.
Safety and Hazards
“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-bromo-9,9-bis(2-ethylhexyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br/c1-5-9-13-22(7-3)20-29(21-23(8-4)14-10-6-2)27-16-12-11-15-25(27)26-18-17-24(30)19-28(26)29/h11-12,15-19,22-23H,5-10,13-14,20-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWAIXIROBPNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460029 | |
| Record name | 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355135-07-8 | |
| Record name | 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-bis(2-ethylhexyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



